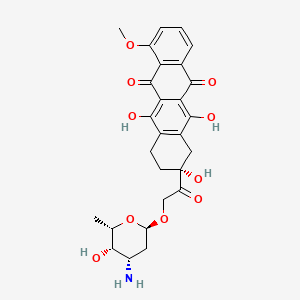
(R)-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is a complex organic compound. It is known for its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and an amino sugar moiety. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation-reduction processes. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as silyl ethers or acetals are used to protect hydroxyl groups during the synthesis.
Glycosylation: The amino sugar moiety is introduced through a glycosylation reaction, often using a glycosyl donor and a suitable catalyst.
Oxidation and Reduction: Selective oxidation and reduction steps are employed to introduce the necessary hydroxyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Catalysts: Lewis acids such as boron trifluoride or tin tetrachloride for glycosylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is used as a model compound to study complex organic reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A well-known anthracycline antibiotic with a similar tetracyclic structure.
Daunorubicin: Another anthracycline with structural similarities, used in cancer treatment.
Epirubicin: A derivative of doxorubicin with a different stereochemistry at the C-4’ position.
Uniqueness
®-8-(((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)acetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
69804-35-9 |
|---|---|
Molecular Formula |
C27H29NO10 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(9R)-9-[2-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxyacetyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-11-22(30)15(28)8-18(38-11)37-10-17(29)27(35)7-6-12-14(9-27)25(33)20-21(23(12)31)26(34)19-13(24(20)32)4-3-5-16(19)36-2/h3-5,11,15,18,22,30-31,33,35H,6-10,28H2,1-2H3/t11-,15-,18+,22+,27+/m0/s1 |
InChI Key |
LAOGNXMJSNEHMI-ZLVPCIDCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OCC(=O)[C@]2(CCC3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OCC(=O)C2(CCC3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


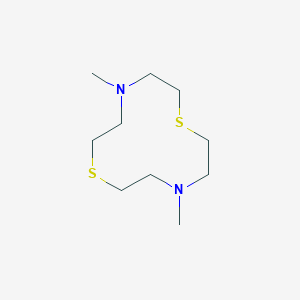
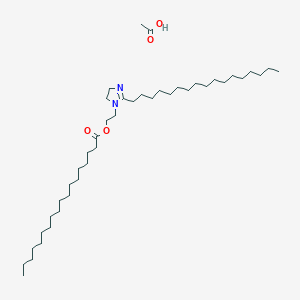


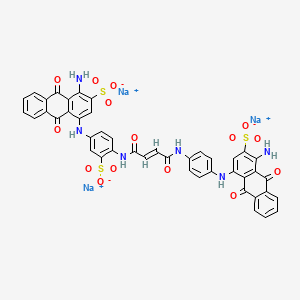
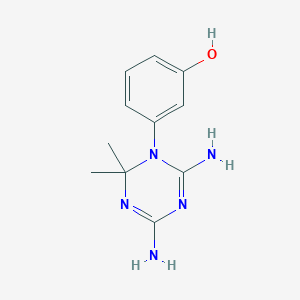
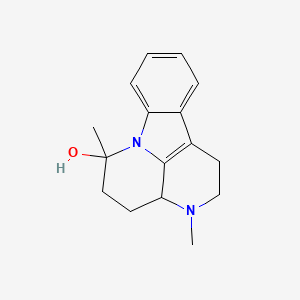
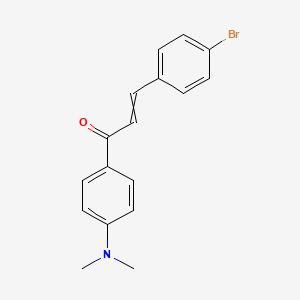
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
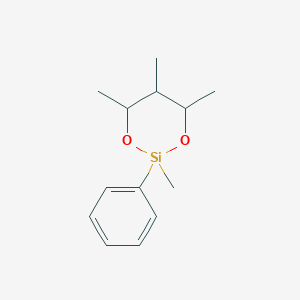
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
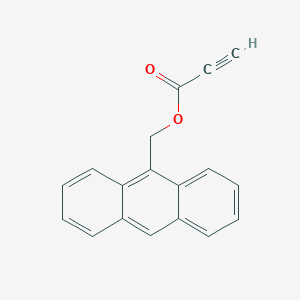
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
